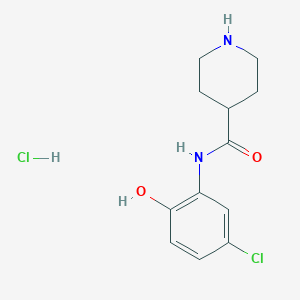

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O2. It has a molecular weight of 254.71 g/mol . The IUPAC name for this compound is N-(5-chloro-2-hydroxyphenyl)-4-piperidinecarboxamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClN2O2.ClH/c13-9-1-2-11(16)10(7-9)15-12(17)8-3-5-14-6-4-8;/h1-2,7-8,14,16H,3-6H2,(H,15,17);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 61.4 Ų and a complexity of 269 . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a powder at room temperature .Scientific Research Applications

Allosteric Modulation of CB1 Receptors

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a compound related to N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride, is an allosteric modulator for the cannabinoid type 1 receptor (CB1). This modulation involves key structural requirements, impacting binding affinity and cooperativity, crucial for therapeutic applications targeting CB1 receptors (Khurana et al., 2014).

Inhibition of Glutamatergic Synaptic Transmission

Compounds structurally similar to AM404, which is related to this compound, have been shown to inhibit glutamatergic synaptic transmission. This occurs independently of cannabinoid receptors, suggesting potential applications in neuroscience research and drug development (Kelley & Thayer, 2004).

Development of TRPV1 Antagonists

Research into derivatives of N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride, a compound structurally related to this compound, has led to the development of potent TRPV1 antagonists. These antagonists have shown significant effects on neuropathic pain, indicating potential therapeutic applications (Oka et al., 2018).

HIV-1 Inhibition and CCR5 Antagonism

Piperidine-4-carboxamide derivatives have been explored for their potential in inhibiting HIV-1 replication through CCR5 antagonism. This research provides a basis for developing new therapeutic agents against HIV-1 (Imamura et al., 2006).

Antipsychotic Potential of Heterocyclic Carboxamides

Heterocyclic carboxamides, closely related to this compound, have been synthesized and evaluated as potential antipsychotic agents. Their interactions with various receptors, including dopamine and serotonin receptors, highlight their potential in psychiatric medication research (Norman et al., 1996).

Safety and Hazards

properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2.ClH/c13-9-1-2-11(16)10(7-9)15-12(17)8-3-5-14-6-4-8;/h1-2,7-8,14,16H,3-6H2,(H,15,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJPUKDRGDKBFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=C(C=CC(=C2)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

amine hydrochloride](/img/structure/B1376545.png)